"2-Cyanocyclohexane-1-carboxylic acid" physical and chemical properties
"2-Cyanocyclohexane-1-carboxylic acid" physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-cyanocyclohexane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and reactive pathways.
Physicochemical Properties
2-Cyanocyclohexane-1-carboxylic acid, with the CAS Number 115720-23-5, is a bifunctional organic compound containing both a nitrile and a carboxylic acid group on a cyclohexane ring.[1][2] Its structural and electronic properties are influenced by the interplay of these two functional groups. The presence of the electron-withdrawing cyano group is expected to increase the acidity of the carboxylic acid compared to unsubstituted cyclohexanecarboxylic acid.[1]
General and Physical Properties
While specific experimental data for 2-cyanocyclohexane-1-carboxylic acid is limited in publicly available literature, predicted values and data from isomeric analogs provide valuable insights. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| Predicted Boiling Point | 348.1 ± 35.0 °C | [3] |
| Predicted Density | 1.2 ± 0.1 g/cm³ | [3] |
| Predicted pKa | Not Found | |
| Predicted LogP | 0.34 | [3] |
| Solubility | Expected to be soluble in polar organic solvents.[4] |
Note: The boiling point, density, and LogP values are predicted and have not been experimentally verified for the 2-cyano isomer. These values are for the related 4-cyanocyclohexane-1-carboxylic acid and should be considered as estimates.
Spectral Data
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | - -COOH Proton: A broad singlet typically observed in the downfield region of δ 10-12 ppm . - Protons on the Cyclohexane Ring: A complex multiplet pattern in the region of δ 1.2-2.5 ppm . |
| ¹³C NMR | - Carboxylic Carbon (-COOH): A signal in the range of δ 170-185 ppm .[6] - Nitrile Carbon (-CN): A signal in the range of δ 115-125 ppm .[6] - Cyclohexane Carbons: Signals in the range of δ 20-45 ppm . |
| IR Spectroscopy | - -OH Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ .[5][7] - -C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹ .[5] - -C=O Stretch (Carboxylic Acid): A strong, sharp peak in the region of 1700-1725 cm⁻¹ .[5][7] |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 153 . |
Synthesis and Purification
The synthesis of 2-cyanocyclohexane-1-carboxylic acid can be approached through several synthetic routes. A common strategy involves the hydrolysis of a dinitrile precursor.
Synthetic Pathway Overview
Experimental Protocol: Synthesis via Dinitrile Hydrolysis (Representative)
This protocol is a generalized procedure based on the hydrolysis of nitriles to carboxylic acids.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dicyanocyclohexane.
-
Hydrolysis: Add a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up (Acidic Hydrolysis): After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Work-up (Basic Hydrolysis): After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) until a pH of ~2 is reached. The product is then extracted with an organic solvent, dried, and the solvent is evaporated.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Experimental Protocols
The chemical reactivity of 2-cyanocyclohexane-1-carboxylic acid is dictated by its two functional groups. The carboxylic acid can undergo esterification, amide formation, and reduction. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
Key Chemical Reactions
Experimental Protocol: Hydrolysis of the Nitrile Group (Representative)
This protocol describes the conversion of the cyano group to a carboxylic acid, yielding cyclohexane-1,2-dicarboxylic acid.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanocyclohexane-1-carboxylic acid in an excess of a strong aqueous acid (e.g., 12M HCl) or base (e.g., 12M NaOH).
-
Reflux: Heat the mixture to reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of the nitrile.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and carefully acidify with a concentrated strong acid until the pH is acidic. The precipitated dicarboxylic acid can be collected by filtration and purified by recrystallization.
Experimental Protocol: Reduction of the Carboxylic Acid and Nitrile (Representative)
This protocol outlines the reduction of both the carboxylic acid and nitrile functional groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10][11][12]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).
-
Addition of Substrate: Dissolve 2-cyanocyclohexane-1-carboxylic acid in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be gently heated to reflux to ensure completion.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of NaOH, and then more water, while cooling the flask in an ice bath.
-
Work-up: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. Dry the combined organic filtrate over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude amino alcohol.
-
Purification: The product can be purified by distillation under reduced pressure or by column chromatography.
References
- 1. 2-Cyanocyclohexane-1-carboxylic acid | 115720-23-5 | Benchchem [benchchem.com]
- 2. 2-Cyanocyclohexane-1-carboxylic acid | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
